molecular formula C16H10Cl2F2N4O B2489992 1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338407-93-5

1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2489992
CAS RN: 338407-93-5
M. Wt: 383.18
InChI Key: ALAUPHYIOXUCOL-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives represent a significant class of compounds with a wide range of applications, including pharmaceuticals, agriculture, and materials science. The interest in these compounds lies in their structural versatility and biological activity, which make them useful in drug discovery and other fields.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition, known as the click chemistry approach. This method provides a regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, leveraging copper(I) catalysis for high efficiency and selectivity (Kaushik et al., 2019). Various synthetic routes have been developed to accommodate different substituents and achieve desired compound properties.

Molecular Structure Analysis

1,2,4-Triazole derivatives exhibit a range of molecular structures, owing to the versatility of the triazole ring. The presence of different substituents on the triazole ring can significantly influence the compound's physical and chemical properties. This adaptability allows for the design of molecules with specific functions and activities.

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in various chemical reactions, offering a pathway to a multitude of biologically active molecules. Their reactivity with different chemical agents allows for the synthesis of compounds with antimicrobial, antifungal, antioxidant, and anti-inflammatory activities (Ohloblina, 2022).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. These properties are influenced by the nature of substituents on the triazole ring and the overall molecular structure.

Chemical Properties Analysis

1,2,4-Triazole derivatives exhibit a wide range of chemical properties, including stability under various conditions and the ability to form hydrogen bonds, which makes them valuable in pharmaceutical applications. Their chemical behavior is essential for understanding their interactions with biological targets (Nazarov et al., 2021).

Scientific Research Applications

Pharmacological Properties

Triazole derivatives, including 1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, have shown valuable pharmacological properties. They are notably known for their anti-convulsive activity, making them potentially useful in the treatment of epilepsy, tension, and agitation conditions (Shelton, 1981).

Monoamine Oxidase B Inhibitors

Indazole and indole-carboxamides, closely related to the triazole derivative , have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds exhibit significant potential in addressing neurological conditions, including Parkinson's disease, due to their selective inhibition properties (Tzvetkov et al., 2014).

Antimicrobial Agents

Research on 1H-1,2,3-triazole-4-carboxamides, closely related to the compound in focus, has identified them as promising antimicrobial agents. They have been effective against primary pathogens like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus, as well as fungal strains such as Cryptococcus neoformans and Candida albicans (Pokhodylo et al., 2021).

Anticancer Potential

Compounds possessing the 1,2,3-triazole ring, similar to the triazole derivative , have shown notable cytotoxic activity against cancer cell lines such as Hela and HepG2. This indicates their potential application in cancer therapy (Salehi et al., 2016).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F2N4O/c1-8-21-15(16(25)22-10-3-5-12(19)13(20)7-10)23-24(8)14-6-9(17)2-4-11(14)18/h2-7H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUPHYIOXUCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

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